
1-(Furan-2-yl)-2-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-yl)-2-phenylpropan-1-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a phenyl group through a propanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)-2-phenylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-acetylfuran with benzaldehyde under acidic conditions. This reaction typically uses hydrochloric acid in an acetic acid solution as the catalyst . Another method involves the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using biocatalysts such as Lactobacillus paracasei .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts in industrial settings is also being explored due to their potential for environmentally friendly and efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols such as 1-(furan-2-yl)-2-phenylpropan-1-ol.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
1-(Furan-2-yl)-2-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of resins, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2-phenylpropan-1-one involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes like tyrosinase, which plays a role in melanogenesis . The compound’s effects are mediated through binding to specific active sites on target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
1-(Furan-2-yl)-2-phenylpropan-1-one can be compared with other similar compounds such as:
1-(Furan-2-yl)propan-1-one: A simpler derivative with similar chemical properties but lacking the phenyl group.
2-Furylmethanol: Another furan derivative with different functional groups and applications.
Phenylpropanolamine: A compound with a similar backbone but different functional groups and biological activities.
Uniqueness: this compound stands out due to its unique combination of a furan ring and a phenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
917906-03-7 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-phenylpropan-1-one |
InChI |
InChI=1S/C13H12O2/c1-10(11-6-3-2-4-7-11)13(14)12-8-5-9-15-12/h2-10H,1H3 |
InChI Key |
QHSYIDSPZNSDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


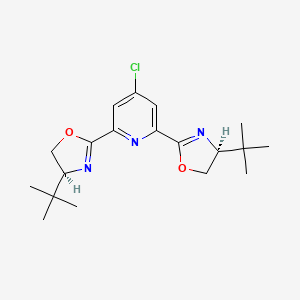
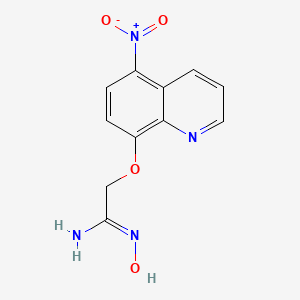
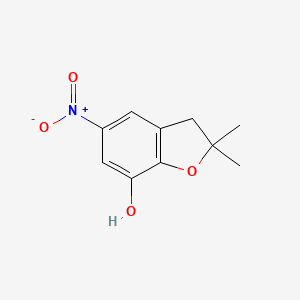
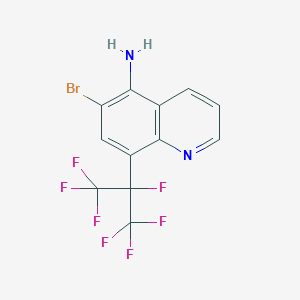

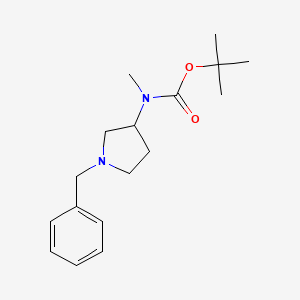

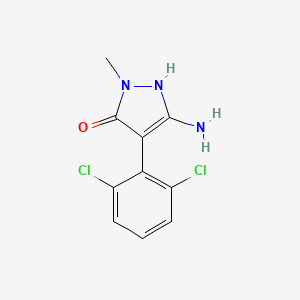
![3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)
![N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12883867.png)

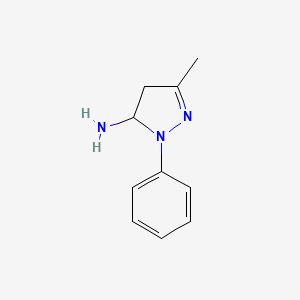
![2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B12883884.png)
![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
